2-Cyclopentyl-2-Fluorethan-1-amin
Übersicht
Beschreibung
2-Cyclopentyl-2-fluoroethan-1-amine is a chemical compound with the molecular formula C7H15FN It is a derivative of ethanamine, where a cyclopentyl group and a fluorine atom are attached to the second carbon of the ethane chain
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-2-fluoroethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Biochemische Analyse
Biochemical Properties
2-Cyclopentyl-2-fluoroethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .
Cellular Effects
2-Cyclopentyl-2-fluoroethan-1-amine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, changes in gene expression induced by 2-Cyclopentyl-2-fluoroethan-1-amine can lead to alterations in cellular metabolism, affecting the overall function of the cell .
Molecular Mechanism
The molecular mechanism of 2-Cyclopentyl-2-fluoroethan-1-amine involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for studying molecular mechanisms in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopentyl-2-fluoroethan-1-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Cyclopentyl-2-fluoroethan-1-amine remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy. Long-term exposure to the compound may result in sustained changes in cellular function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Cyclopentyl-2-fluoroethan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of 2-Cyclopentyl-2-fluoroethan-1-amine in research and potential therapeutic applications .
Metabolic Pathways
2-Cyclopentyl-2-fluoroethan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and its utility in studying metabolic processes .
Transport and Distribution
The transport and distribution of 2-Cyclopentyl-2-fluoroethan-1-amine within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can influence its efficacy and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the use of 2-Cyclopentyl-2-fluoroethan-1-amine in research and therapeutic contexts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-fluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentyl bromide and 2-fluoroethanamine.
Reaction: The cyclopentyl bromide undergoes a nucleophilic substitution reaction with 2-fluoroethanamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to facilitate the substitution process.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure 2-Cyclopentyl-2-fluoroethan-1-amine.
Industrial Production Methods
In an industrial setting, the production of 2-Cyclopentyl-2-fluoroethan-1-amine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentyl-2-fluoroethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or organic solvents.
Major Products
Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.
Reduction: Cyclopentyl alcohol or cyclopentylamine.
Substitution: Cyclopentyl-2-hydroxyethan-1-amine or cyclopentyl-2-cyanoethan-1-amine.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoroethanamine: A simpler analog with a similar structure but lacking the cyclopentyl group.
Cyclopentylamine: Contains the cyclopentyl group but lacks the fluorine atom.
2-Cyclopentyl-2-chloroethan-1-amine: Similar structure with chlorine instead of fluorine.
Uniqueness
2-Cyclopentyl-2-fluoroethan-1-amine is unique due to the presence of both the cyclopentyl group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.
Biologische Aktivität
2-Cyclopentyl-2-fluoroethan-1-amine is a compound of increasing interest in biochemical and pharmacological research due to its potential interactions with various biological systems. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse sources.
2-Cyclopentyl-2-fluoroethan-1-amine exhibits significant biochemical properties, playing a role in various biochemical reactions. It interacts with enzymes and proteins, potentially influencing metabolic pathways through enzyme inhibition or activation. This modulation can lead to alterations in cellular functions, impacting gene expression and cellular metabolism.
Table 1: Interaction Summary
Interaction Type | Effect | Biological Pathway |
---|---|---|
Enzyme Inhibition | Decreased activity | Metabolic pathways |
Enzyme Activation | Increased activity | Signal transduction pathways |
Gene Expression | Modulation of transcription | Cellular growth and differentiation |
Cellular Effects
The compound affects various cell types and processes by modulating cell signaling pathways. It can influence gene expression, leading to changes in cellular metabolism and function. For instance, it may enhance signaling pathways critical for cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of 2-Cyclopentyl-2-fluoroethan-1-amine involves binding interactions with specific enzymes or receptors. This binding can result in either inhibition or activation, thus influencing multiple biochemical pathways. The exact mechanism can vary depending on the biological context and the specific targets involved.
Temporal and Dosage Effects
Research indicates that the effects of 2-Cyclopentyl-2-fluoroethan-1-amine can change over time and are dosage-dependent. In laboratory settings, the compound's stability is crucial for its efficacy; degradation over time may diminish its biological activity. Furthermore, animal model studies have shown that lower doses may yield beneficial effects, while higher doses can lead to toxicity.
Table 2: Dosage Effects in Animal Models
Dosage (mg/kg) | Observed Effect | Outcome |
---|---|---|
0.5 | Enhanced metabolic activity | Positive |
5 | Toxicity observed | Negative |
10 | Severe adverse effects | Toxicity |
Metabolic Pathways
The compound is involved in several metabolic processes by interacting with various enzymes and cofactors. Its ability to influence metabolic flux can affect the overall metabolic state of cells, making it a valuable tool for studying metabolic disorders.
Transport and Distribution
Understanding the transport mechanisms of 2-Cyclopentyl-2-fluoroethan-1-amine is essential for optimizing its use in research and therapeutic contexts. The compound may interact with specific transporters that facilitate its movement across cellular membranes, influencing its localization and accumulation within tissues.
Applications in Research and Medicine
2-Cyclopentyl-2-fluoroethan-1-amine has potential applications in various fields:
- Chemistry : As a building block for synthesizing complex organic molecules.
- Biology : Investigated as a ligand in receptor binding studies.
- Medicine : Explored for therapeutic potential in neurological disorders.
Case Studies
Recent studies have highlighted the potential of 2-Cyclopentyl-2-fluoroethan-1-amine in treating conditions related to enzyme dysregulation. For example, it has been studied for its effects on JAK2 mutations associated with myeloproliferative neoplasms, suggesting its role as a modulator in inflammatory conditions .
Eigenschaften
IUPAC Name |
2-cyclopentyl-2-fluoroethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c8-7(5-9)6-3-1-2-4-6/h6-7H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKKSQDJMBUDJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.